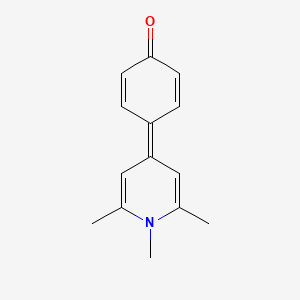
4-(1,2,6-Trimethylpyridin-4(1h)-ylidene)cyclohexa-2,5-dien-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1,2,6-Trimethylpyridin-4(1h)-ylidene)cyclohexa-2,5-dien-1-one is a complex organic compound that features a pyridine ring substituted with three methyl groups and a cyclohexadienone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,2,6-Trimethylpyridin-4(1h)-ylidene)cyclohexa-2,5-dien-1-one typically involves multi-step organic reactions. One possible route could involve the alkylation of pyridine followed by cyclization and subsequent functional group transformations. Specific reaction conditions such as temperature, solvents, and catalysts would be optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production methods would likely scale up the laboratory synthesis procedures, incorporating continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of green chemistry principles to minimize waste and energy consumption would be a key consideration.
Analyse Des Réactions Chimiques
Types of Reactions
4-(1,2,6-Trimethylpyridin-4(1h)-ylidene)cyclohexa-2,5-dien-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions could be used to alter the oxidation state of the compound, potentially leading to different structural isomers.
Substitution: Electrophilic or nucleophilic substitution reactions could be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would be tailored to the specific transformation desired, including temperature control, solvent choice, and reaction time.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce a more saturated compound
Applications De Recherche Scientifique
Chemistry
In chemistry, 4-(1,2,6-Trimethylpyridin-4(1h)-ylidene)cyclohexa-2,5-dien-1-one could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in the development of new materials or catalysts.
Biology and Medicine
In biology and medicine, this compound could be investigated for its potential biological activity. It might serve as a lead compound in drug discovery, particularly if it exhibits interesting pharmacological properties.
Industry
In industry, this compound could be used in the production of specialty chemicals, polymers, or other advanced materials. Its unique properties might make it suitable for specific applications where traditional compounds are less effective.
Mécanisme D'action
The mechanism of action of 4-(1,2,6-Trimethylpyridin-4(1h)-ylidene)cyclohexa-2,5-dien-1-one would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other biomolecules, leading to changes in biological activity. Detailed studies would be required to elucidate the exact pathways and targets involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds might include other pyridine derivatives or cyclohexadienone analogs. Examples could be 2,6-dimethylpyridine or 4-hydroxycyclohexadienone.
Uniqueness
The uniqueness of 4-(1,2,6-Trimethylpyridin-4(1h)-ylidene)cyclohexa-2,5-dien-1-one lies in its specific substitution pattern and the combination of the pyridine and cyclohexadienone moieties. This unique structure could confer distinct chemical and physical properties, making it valuable for specific applications.
Conclusion
This compound is a compound with potential applications in various fields of science and industry. While detailed information on this specific compound may be limited, its unique structure and reactivity make it an interesting subject for further research and development.
Propriétés
Numéro CAS |
6297-29-6 |
|---|---|
Formule moléculaire |
C14H15NO |
Poids moléculaire |
213.27 g/mol |
Nom IUPAC |
4-(1,2,6-trimethylpyridin-4-ylidene)cyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C14H15NO/c1-10-8-13(9-11(2)15(10)3)12-4-6-14(16)7-5-12/h4-9H,1-3H3 |
Clé InChI |
LDSXDRWWZDIPOT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C2C=CC(=O)C=C2)C=C(N1C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


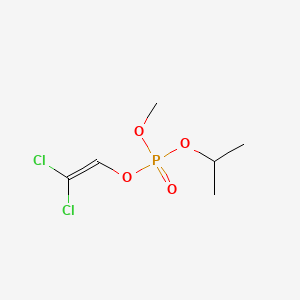
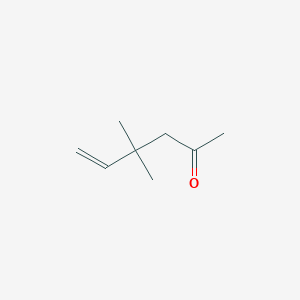

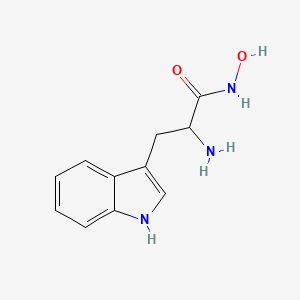

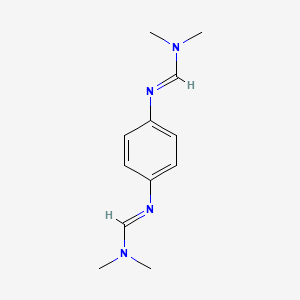
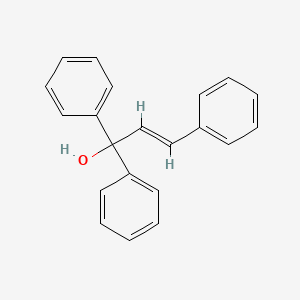

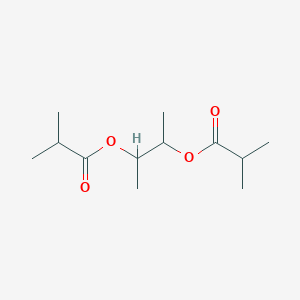
![N-benzyl-N-[3-(2,6-dimethylmorpholin-4-yl)-3-oxo-propyl]pyrazine-2-carboxamide](/img/structure/B14741244.png)
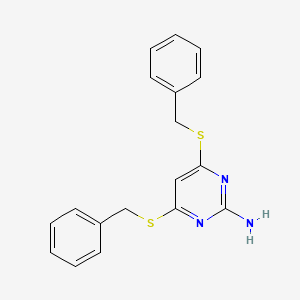

![3,3'-Di-tert-butyl-5,5'-diethoxy[1,1'-biphenyl]-2,2'-diol](/img/structure/B14741264.png)

